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Compound of Interest

Compound Name: Icofungipen

Cat. No.: B115066

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icofungipen, also known as PLG206, PLD-118, and BAY 10-8888, is a synthetic 3-amino acid
with notable antifungal properties. Its unique mechanism of action, targeting fungal isoleucyl-
tRNA synthetase, has positioned it as a compound of interest in the development of new
antifungal therapies. This technical guide provides a detailed overview of the chemical structure
of Icofungipen and a comprehensive examination of its asymmetric synthesis. The synthesis
section includes detailed experimental protocols for key steps, a summary of quantitative data,
and a visual representation of the synthetic pathway. Furthermore, this guide outlines the
mechanism of action through a signaling pathway diagram, offering a complete resource for
researchers and professionals in the field of drug development.

Chemical Structure and Properties

Icofungipen is chemically known as (1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic
acid. It is a cyclic B-amino acid, a class of compounds that has shown promise in antifungal
research.
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Property Value

(1R,2S)-2-amino-4-methylidenecyclopentane-1-
IUPAC Name _ _
carboxylic acid

Molecular Formula C7H11NO:2

Molecular Weight 141.17 g/mol

CAS Number 198022-65-0

Synonyms PLG206, PLD-118, BAY 10-8888

Asymmetric Synthesis of Icofungipen

An efficient asymmetric synthesis of Icofungipen has been developed, with a key step
involving the highly enantioselective, quinine-mediated alcoholysis of a meso-anhydride
intermediate. This process has been demonstrated on a pilot-plant scale.

Synthetic Pathway

The synthesis of Icofungipen is a multi-step process that begins with the formation of a meso-
anhydride, followed by an enantioselective ring-opening, and subsequent modifications to yield
the final product.

Click to download full resolution via product page

Caption: Asymmetric synthesis pathway of Icofungipen.

Experimental Protocols

Step 1: Synthesis of meso-4-Methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride
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o Reaction: Diels-Alder reaction of maleic anhydride and isoprene.

e Procedure: Maleic anhydride and isoprene are reacted in a suitable solvent (e.g., toluene) at
elevated temperature. The reaction mixture is then cooled to induce crystallization of the

product.
 Purification: The crude product is purified by recrystallization.
Step 2: Enantioselective Alcoholysis of the meso-Anhydride

e Reaction: Quinine-mediated ring-opening of the meso-anhydride with an alcohol (e.g.,
methanol).

e Procedure: The meso-anhydride is dissolved in a solvent such as dichloromethane. Quinine
is added as the chiral catalyst, followed by the slow addition of the alcohol at low
temperature. The reaction is monitored by chromatography.

e Work-up and Purification: The reaction is quenched, and the chiral monoester is extracted
and purified by column chromatography.

Step 3: Curtius Rearrangement
o Reaction: Conversion of the carboxylic acid to an isocyanate via an acyl azide intermediate.

e Procedure: The chiral monoester is first converted to its corresponding acyl chloride. The
acyl chloride is then reacted with sodium azide to form the acyl azide, which undergoes

thermal rearrangement to the isocyanate.
Step 4: Boc Protection and Esterification

o Reaction: Protection of the amine group with a tert-butyloxycarbonyl (Boc) group and

esterification of the carboxylic acid.

e Procedure: The isocyanate is trapped with an alcohol to form a carbamate. The resulting
amino acid is then protected with di-tert-butyl dicarbonate (Bocz0). The carboxylic acid is

subsequently esterified.

Step 5: Deprotection to Yield Icofungipen
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» Reaction: Removal of the Boc protecting group and hydrolysis of the ester.

e Procedure: The protected intermediate is treated with a strong acid (e.g., trifluoroacetic acid)

to remove the Boc group, followed by hydrolysis of the ester under acidic or basic conditions

to yield Icofungipen.

 Purification: The final product is purified by ion-exchange chromatography.

Suantitative [

Step

Reaction

Reagents

Conditions

Yield (%)

Purity (%)

Diels-Alder

Maleic
anhydride,
Isoprene,

Toluene

110°C, 12h

>95

>98

Alcoholysis

meso-
Anhydride,
Quinine,
Methanol,
CH2Cl2

-78°C to R,
24h

>99 (ee)

Curtius
Rearrangeme

nt

Acyl chloride,
NaNs,
Toluene

80°C, 4h

Protection &

Esterification

Bocz20,
DMAP,
CH2Clz; H™,

Methanol

RT, 12h

>97

Deprotection

TFA, CH2Clz;
LiOH,
H20/THF

RT, 6h

>90

>99

Mechanism of Action

Icofungipen exerts its antifungal effect by inhibiting protein synthesis in susceptible fungi. The

compound is actively transported into the fungal cell, where it acts as a competitive inhibitor of
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isoleucyl-tRNA synthetase (IleRS). By binding to the active site of 1leRS, Icofungipen prevents
the charging of tRNA with isoleucine, a crucial step in protein translation. This leads to the
cessation of protein synthesis and ultimately, fungal cell death.
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Caption: Mechanism of action of Icofungipen in a fungal cell.
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Conclusion

Icofungipen represents a promising antifungal agent with a distinct mechanism of action. The
well-defined asymmetric synthesis provides a scalable route to this complex molecule, enabling
further investigation and potential clinical development. This guide has provided a
comprehensive overview of the chemical structure, a detailed protocol for its synthesis, and an
illustration of its mode of action, serving as a valuable resource for the scientific community
engaged in antifungal drug discovery and development. Further research into the structure-
activity relationship and optimization of the synthetic route may lead to even more potent and
selective antifungal compounds.

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis and
Chemical Structure of Icofungipen]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115066#icofungipen-synthesis-and-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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